Volatility Control: Boiling Point Comparison Against TPnB and DPnB
A key design parameter for high-temperature or extended-dwell-time applications is boiling point. 1-[2-(2-Butoxyethoxy)propoxy]propan-2-ol exhibits a boiling point of 310.9 °C at standard atmospheric pressure , which is substantially higher than its closest commercial analog, tripropylene glycol n-butyl ether (TPnB, boiling point 274 °C [1]), and dramatically higher than the widely used dipropylene glycol n-butyl ether (DPnB, boiling point 230 °C ). This reduced volatility translates directly to a lower solvent evaporation rate.
| Evidence Dimension | Boiling Point (°C at 760 mmHg) |
|---|---|
| Target Compound Data | 310.9 °C |
| Comparator Or Baseline | Tripropylene glycol n-butyl ether (TPnB, CAS 55934-93-5): 274 °C; Dipropylene glycol n-butyl ether (DPnB, CAS 29911-28-2): 230 °C |
| Quantified Difference | 36.9 °C higher than TPnB; 80.9 °C higher than DPnB |
| Conditions | Standard atmospheric pressure (760 mmHg), reported by manufacturers |
Why This Matters
A higher boiling point is critical for formulators needing to prevent solvent flash-off during high-temperature curing or to maintain wet-edge properties, directly influencing the choice for procurement in bake-on coatings or industrial degreasers.
- [1] Dow Chemical Company. (n.d.). Technical Datasheet for DOWANOL™ TPnB Glycol Ether (CAS 55934-93-5). View Source
